molecular formula C7H4ClF3O2 B062293 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride CAS No. 175276-66-1

5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride

Cat. No.: B062293
CAS No.: 175276-66-1
M. Wt: 212.55 g/mol
InChI Key: YJUNYUKKNWEHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride is an organic compound with the molecular formula C7H4ClF3O2. It is a derivative of furan, a heterocyclic organic compound, and contains both a trifluoromethyl group and a carbonyl chloride group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride typically involves the introduction of the trifluoromethyl group and the carbonyl chloride group onto a furan ring. One common method involves the trifluoromethylation of a furan derivative followed by chlorination to introduce the carbonyl chloride group. Specific reaction conditions, such as the use of trifluoromethyl iodide and copper powder, can facilitate the trifluoromethylation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The furan ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base to facilitate the substitution process.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for the oxidation of the furan ring.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for the reduction of the furan ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a furanone derivative.

Scientific Research Applications

5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    2-Methyl-5-(trifluoromethyl)furan: Lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.

    5-(Trifluoromethyl)furan-3-carbonyl chloride: Similar but without the methyl group, which can affect its reactivity and physical properties.

Uniqueness

5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride is unique due to the presence of both the trifluoromethyl group and the carbonyl chloride group on the furan ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2/c1-3-2-4(6(8)12)5(13-3)7(9,10)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUNYUKKNWEHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379627
Record name 5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-66-1
Record name 5-Methyl-2-(trifluoromethyl)-3-furancarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175276-66-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.